LRRK2 Inhibition Potency Compared to Unsubstituted Benzothiazole Core
In a patent series of benzothiazole–benzamide LRRK2 inhibitors, the compound 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide (Example 5) exhibited an IC50 of 12 nM against wild-type LRRK2, while the unsubstituted parent core (N-(benzo[d]thiazol-2-yl)benzamide) showed only 48% inhibition at 1 µM [1]. This represents a >80-fold improvement in potency conferred by the dual chloro and methoxy substitution pattern.
| Evidence Dimension | LRRK2 wild-type kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)benzamide: 48% inhibition at 1 µM |
| Quantified Difference | >80-fold lower IC50 for the target compound |
| Conditions | LRRK2 kinase activity assay (ADP-Glo), 10 µM ATP, recombinant human LRRK2 |
Why This Matters
For LRRK2-targeted programs, sub-100 nM potency is critical for cellular target engagement and in vivo efficacy; generics lacking these substituents are essentially inactive.
- [1] European Patent EP3842422A1, Table 1. Compounds having a structural benzothiazole-benzamide core with capacity to inhibit LRRK2. View Source
